molecular formula C13H16OSSi B1312463 {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol CAS No. 853955-72-3

{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Cat. No.: B1312463
CAS No.: 853955-72-3
M. Wt: 248.42 g/mol
InChI Key: HVCAKKVDVSHFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol is an organosilicon compound with the molecular formula C13H16OSSi It is characterized by the presence of a thiophene ring, a dimethylsilyl group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol typically involves the reaction of a thiophene derivative with a silylating agent, followed by the introduction of a phenylmethanol group. One common method involves the use of dimethylchlorosilane and a thiophene derivative under controlled conditions to form the silylated intermediate. This intermediate is then reacted with a phenylmethanol derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

  • {2-[Dimethyl(phenyl)silyl]phenyl}methanol
  • {2-[Dimethyl(thiophen-3-yl)silyl]phenyl}methanol
  • {2-[Dimethyl(furan-2-yl)silyl]phenyl}methanol

Uniqueness

{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds.

Properties

IUPAC Name

[2-[dimethyl(thiophen-2-yl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OSSi/c1-16(2,13-8-5-9-15-13)12-7-4-3-6-11(12)10-14/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCAKKVDVSHFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459871
Record name {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853955-72-3
Record name {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[dimethyl(thiophen-2-yl)silyl]phenyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C., a solution of 2-thienylmagnesium bromide in THF (23 mL) [prepared from 2-bromothiophene (5.4 g, 33 mmol) and Mg (0.82 g, 34 mmol) was added to oxasilacyclopentane (7) (4.9 g, 30 mmol) in THF (10 mL) in accordance with Frisell, C.; Lawesson, S.-O. Org. Synth. Coll. Vol. 1972, 5, 642-644], and the resulting mixture was stirred at room temperature for 22 hours. The resulting mixture was diluted with diethylether and was filtered to remove unreacted magnesium. The filtrate was washed with a saturated NH4Cl aqueous solution, water, and brine, and then was dried over anhydrous MgSO4. After removal of the solvents under reduced pressure, the residue was purified by flash chromatography on silica gel, thereby obtaining (2-(hydroxymethyl)phenyl)dimethyl(2-thienyl)silane: 2d (5.9 g, yield of 79%) as a colorless oil, Rf: 0.21 (hexane-ethylacetate=5:1). 1H NMR (400 MHz, CDCl3) δ 7.64 (d, J=4.6 Hz, 1H), 7.57 (d, J=7.4 Hz, 1H), 7.48 (d, J=7.6 Hz, 1H), 7.44 (t, J=7.4 Hz, 1H), 7.34-7.28 (m, 2H), 7.20 (dd, J=4.6, 3.4 Hz, 1H), 4.64 (s, 2H), 1.47 (s, 1H), 0.68 (s, 6H); 13C NMR (101 MHz, CDCl3) δ 146.5, 138.5, 135.6, 135.3, 131.3, 130.2, 128.4, 128.2, 127.1, 65.3, 0.2; Anal. Calcd for C13H16OSSi; C, 62.85; H, 6.49. Found: C, 62.96; H, 6.49.
Name
2-thienylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF
Quantity
23 mL
Type
reactant
Reaction Step One
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.